molecular formula C21H14ClF3N6 B258156 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

Numéro de catalogue B258156
Poids moléculaire: 442.8 g/mol
Clé InChI: MSENMALMFVPJBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine, also known as CP-690,550, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the signaling pathways of cytokines involved in immune responses. In

Applications De Recherche Scientifique

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the prevention of transplant rejection and the treatment of lymphomas and leukemias.

Mécanisme D'action

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of T-cell activation and proliferation, which is the basis for its potential therapeutic applications in autoimmune diseases.
Biochemical and Physiological Effects
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has been shown to effectively reduce the symptoms of autoimmune diseases in animal models and clinical trials. It has been demonstrated to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit T-cell proliferation, and induce apoptosis of activated T-cells. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has also been associated with some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune responses. It can be used to investigate the signaling pathways of cytokines involved in T-cell activation and proliferation, as well as the potential therapeutic applications of JAK3 inhibitors in autoimmune diseases. However, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has some limitations in lab experiments, such as its potential off-target effects, its limited solubility in water, and its relatively short half-life in vivo.

Orientations Futures

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine has opened up new avenues for the development of JAK3 inhibitors as potential therapeutic agents for autoimmune diseases. Future research directions include the development of more potent and selective JAK3 inhibitors, the investigation of the long-term safety and efficacy of JAK3 inhibitors, and the exploration of the potential use of JAK3 inhibitors in combination with other immunomodulatory agents. Additionally, the role of JAK3 in other physiological processes beyond immune responses, such as hematopoiesis and neuronal signaling, is an area of active research.

Méthodes De Synthèse

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine involves a series of chemical reactions that result in the formation of the pyrimidine ring and the tetrazole ring. The process starts with the reaction of 4-chlorobenzylamine with 2-cyclopropyl-4-(4-trifluoromethyl)phenylacetonitrile to form an intermediate compound. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 2-cyclopropyl-4-(4-trifluoromethyl)phenyl-5,6-dihydropyrimidine-1(2H)-one to form 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine.

Propriétés

Nom du produit

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

Formule moléculaire

C21H14ClF3N6

Poids moléculaire

442.8 g/mol

Nom IUPAC

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-cyclopropyl-4-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C21H14ClF3N6/c22-15-7-9-16(10-8-15)31-20(28-29-30-31)17-11-26-19(13-1-2-13)27-18(17)12-3-5-14(6-4-12)21(23,24)25/h3-11,13H,1-2H2

Clé InChI

MSENMALMFVPJBE-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

SMILES canonique

C1CC1C2=NC=C(C(=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NN=NN4C5=CC=C(C=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.